molecular formula C23H24N4O4 B10997369 N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-phenylalanine

N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-phenylalanine

Cat. No.: B10997369
M. Wt: 420.5 g/mol
InChI Key: ALYKQAJYQFMCTF-FQEVSTJZSA-N
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Description

(2S)-2-({[4-(1H-INDOL-2-YLCARBONYL)PIPERAZINO]CARBONYL}AMINO)-3-PHENYLPROPANOIC ACID is a complex organic compound with a unique structure that includes an indole moiety, a piperazine ring, and a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({[4-(1H-INDOL-2-YLCARBONYL)PIPERAZINO]CARBONYL}AMINO)-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperazine compound. Finally, the phenylpropanoic acid backbone is attached through an amide bond formation, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({[4-(1H-INDOL-2-YLCARBONYL)PIPERAZINO]CARBONYL}AMINO)-3-PHENYLPROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

(2S)-2-[[4-(1H-indole-2-carbonyl)piperazine-1-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H24N4O4/c28-21(19-15-17-8-4-5-9-18(17)24-19)26-10-12-27(13-11-26)23(31)25-20(22(29)30)14-16-6-2-1-3-7-16/h1-9,15,20,24H,10-14H2,(H,25,31)(H,29,30)/t20-/m0/s1

InChI Key

ALYKQAJYQFMCTF-FQEVSTJZSA-N

Isomeric SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)NC(CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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